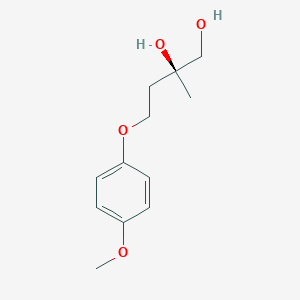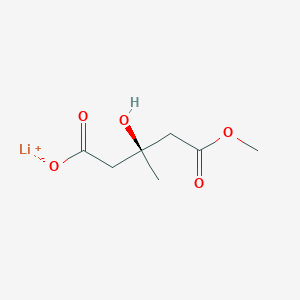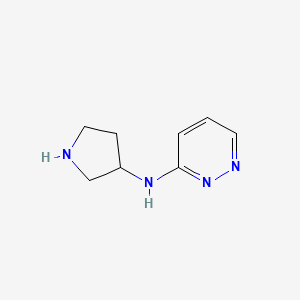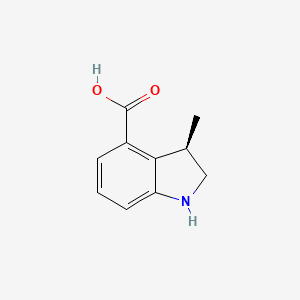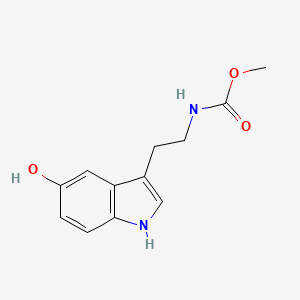
(R)-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride is a chiral amino acid derivative This compound is known for its unique structure, which includes both an amino group and a carboxylic acid group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-nitrophenylalanine.
Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride may involve large-scale hydrogenation reactors and advanced chiral resolution techniques to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further research and development.
科学的研究の応用
®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of ®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(4-aminophenyl)propanoic acid: The enantiomer of the compound with similar properties but different biological activity.
4-Aminophenylacetic acid: A structurally similar compound with different functional groups.
4-Aminohydrocinnamic acid: Another related compound with a similar phenyl ring structure.
Uniqueness
®-2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride is unique due to its chiral nature and the presence of both amino and carboxylic acid groups. This makes it a versatile compound for various chemical reactions and biological studies.
特性
分子式 |
C9H14Cl2N2O2 |
|---|---|
分子量 |
253.12 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m1../s1 |
InChIキー |
WHIVGCGPZWTJOQ-YCBDHFTFSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N.Cl.Cl |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



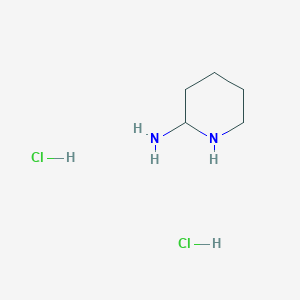
![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)
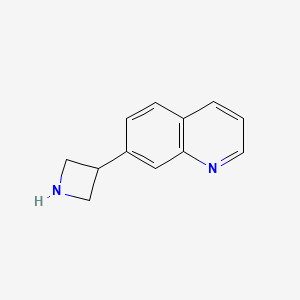

![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
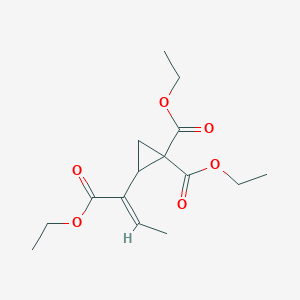
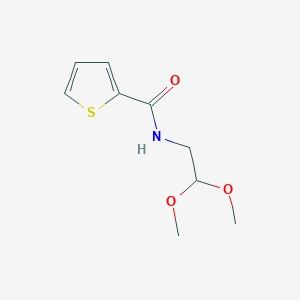
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13343668.png)
